molecular formula C27H26F5N7O3 B1684530 Actb-1003 CAS No. 939805-30-8

Actb-1003

Cat. No. B1684530
M. Wt: 591.5 g/mol
InChI Key: GZPJCJKUZPUFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACTB-1003 is an oral kinase inhibitor that targets cancer mutations, angiogenesis, and induces apoptosis .


Synthesis Analysis

ACTB-1003 is a laboratory product for research use only . It’s not intended for personal consumption as it could be harmful and dangerous .


Molecular Structure Analysis

The chemical formula of ACTB-1003 is C27H26F5N7O3 . Its exact mass is 591.20 and its molecular weight is 591.530 .


Chemical Reactions Analysis

The theoretical analysis of ACTB-1003 involves FGFR inhibition, angiogenesis, and apoptosis induction .


Physical And Chemical Properties Analysis

ACTB-1003 is a solid substance . It is insoluble in H2O but can dissolve in DMSO (≥18.15 mg/mL) and EtOH (≥2.5 mg/mL with gentle warming and ultrasonic) .

Relevant Papers

The paper titled “ACTB-1003: An oral kinase inhibitor targeting cancer mutations (FGFR), angiogenesis (VEGFR2, TEK), and induction of apoptosis (RSK and p70S6K)” provides a detailed analysis of ACTB-1003 .

Scientific Research Applications

1. Prognostic and Immunological Role in Cancer

ACTB, a cytoskeleton structural protein, is abnormally expressed in multiple cancers, impacting tumor invasiveness and metastasis. It's associated with prognosis and immune regulation in various cancers. ACTB's expression correlates with immune cell infiltration, immune checkpoints, and modulators. Its role in cancer metastasis and invasion has been identified, suggesting its potential as a biomarker for prognosis and immune infiltration in cancers (Gu et al., 2021).

2. Involvement in Syndromic Thrombocytopenia

Variants in ACTB's exons 5 and 6 are linked to syndromic thrombocytopenia, distinct from Baraitser-Winter Cerebrofrontofacial syndrome. These variants lead to changes in β-cytoplasmic actin filament populations, impacting thrombocyte and megakaryocyte maturation, elucidating the molecular mechanisms underlying thrombocytopenia in this patient cohort (Latham et al., 2018).

3. Gene Fusion in Soft Tissue Neoplasms

ACTB-GLI1 gene fusion has been identified in certain soft tissue neoplasms, demonstrating its role in the pathogenesis of these tumors. This rare but distinctive tumor, associated with a benign clinical course, shows potential pericytic differentiation based on its immunophenotype and ultrastructural characteristics (Nitta et al., 2020).

4. ACTB Variants in Stroke and Cardiovascular Diseases

ACTB variants have been studied in the context of stroke and cardiovascular diseases. Research indicates a significant association between ACTB variants and alcohol consumption on stroke risk. The expression of ACTB mRNA in individuals with ischemic stroke and a drinking habit was notably down-regulated, providing insights into the prevention of stroke (Yang et al., 2020).

properties

IUPAC Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPJCJKUZPUFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F5N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actb-1003

CAS RN

939805-30-8
Record name ACTB-1003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACTB-1003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Actb-1003
Reactant of Route 2
Reactant of Route 2
Actb-1003
Reactant of Route 3
Reactant of Route 3
Actb-1003
Reactant of Route 4
Reactant of Route 4
Actb-1003
Reactant of Route 5
Reactant of Route 5
Actb-1003
Reactant of Route 6
Reactant of Route 6
Actb-1003

Citations

For This Compound
17
Citations
K Patel, A Fattaey, A Burd - Journal of Clinical Oncology, 2010 - ascopubs.org
… , ACTB-1003 is shown to inhibit tumor angiogenesis evident by the inhibition of CD31 staining in tumor sections. ACTB-1003 … Conclusions: ACTB-1003 is an orally active kinase inhibitor …
Number of citations: 4 ascopubs.org
A Burd, M Whiteside, J Castillo, L Kunkel, A Fattaey - Ejc Supplements, 2010 - infona.pl
141 ACTB-1003 - a unique oral pan FGFR and PI3K pathway inhibitor with divergent modes of activity … 141 ACTB-1003 - a unique oral pan FGFR and PI3K pathway inhibitor with …
Number of citations: 2 www.infona.pl
NM Biel, DW Siemann - Cancer letters, 2016 - Elsevier
Anti-angiogenic therapies target the tumor vasculature, impairing its development and growth. It was hypothesized over 40 years ago by the late Judah Folkman and Julie Denekamp …
Number of citations: 81 www.sciencedirect.com
D Gerald, S Chintharlapalli, HG Augustin, LE Benjamin - Cancer research, 2013 - AACR
… In addition, there are several small-molecule inhibitors (ACTB-1003, CEP-11981, ARRY-614) in phase I trials. As it is unlikely that any of these molecules has dominant impact via Tie2 …
Number of citations: 230 aacrjournals.org
F Arrighi, A Granese, P Chimenti… - Expert Opinion on …, 2023 - Taylor & Francis
… Among the evaluated compounds, ACTB-1003 exhibited the best results, because at the concertation of 1 µM it elicited outcomes similar to pyrimethamine employed at 5 µM. On the …
Number of citations: 2 www.tandfonline.com
F André, J Cortés - Breast cancer research and treatment, 2015 - Springer
… ACTB-1003—a multitargeted kinase inhibitor of FGFR1, VEGFR2, Tie-2, RSK, and p70S6K—demonstrated potent, low nanomolar activity in a variety of tumor models, including breast …
Number of citations: 117 link.springer.com
X Li, F Zhang, L Qu, Y Xie, Y Ruan… - Journal of Cellular …, 2021 - Wiley Online Library
… The FGFR1 inhibitor ACTB-1003 was purchased from APExBIO (Houston), and the FGFR2 inhibitor Alofanib was purchased from MCE. The cells were stimulated by the inhibitor for 6 h. …
Number of citations: 9 onlinelibrary.wiley.com
N Molnar, DW Siemann - Current Angiogenesis, 2013 - ingentaconnect.com
… Another small molecule, ACTB-1003 (ACT Biotech/Bayer AG), is an FGFR/PI3K inhibitor with comparable activity … ACTB1003 – a unique oral pan FGFR and PI3K pathway inhibitor with …
Number of citations: 3 www.ingentaconnect.com
ME Berginski, CU Joisa, BT Golitz… - PLOS Computational …, 2023 - journals.plos.org
… Notable among the better results were JANEX-1, Losmapimod and K-252a, while the model struggled with CC-401 and parts of the RGB-286638, ACTB-1003 and Ceritinib curves. The …
Number of citations: 3 journals.plos.org
M Brylinski, J Skolnick - Molecular pharmaceutics, 2010 - ACS Publications
… For example, an oral kinase inhibitor ACTB-1003 with multiple modes of action, targeting cancer mutations via FGFR1 inhibition (IC 50 = 6 nM) and angiogenesis through inhibition of …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.